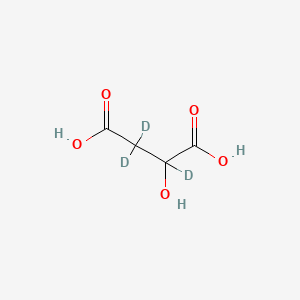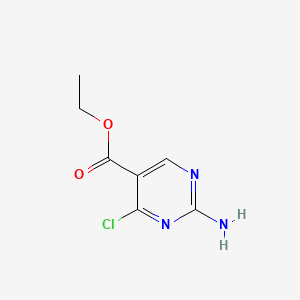
6-氨基-3-氯吡啶甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-chloropicolinic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It has a molecular weight of 172.57 . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The InChI code for 6-Amino-3-chloropicolinic acid is 1S/C6H5ClN2O2/c7-3-1-2-4 (8)9-5 (3)6 (10)11/h1-2H, (H2,8,9) (H,10,11) . The canonical SMILES is C1=CC (=NC (=C1Cl)C (=O)O)N .Physical And Chemical Properties Analysis
6-Amino-3-chloropicolinic acid is a yellow solid . It has a melting point of >235°C (dec.) . It is slightly soluble in DMSO and water .科学研究应用
Synthetic Chemistry
6-Amino-3-chloropicolinic acid serves as a versatile building block in synthetic chemistry. Its structure allows for the introduction of both amino and chloro substituents into various chemical frameworks. This compound is particularly useful in constructing complex molecules, including pharmaceuticals and agrochemicals, due to its reactivity and the ability to undergo various chemical transformations .
Pharmaceutical Research
In pharmaceutical research, 6-Amino-3-chloropicolinic acid is utilized for the synthesis of drug candidates. It can be incorporated into compounds that exhibit biological activity, such as kinase inhibitors or compounds with potential anti-inflammatory properties. The chloro group, in particular, can be strategically replaced or modified to enhance the pharmacokinetic properties of the resulting drugs .
Agrochemical Development
The agricultural industry benefits from the use of 6-Amino-3-chloropicolinic acid in the development of new herbicides and pesticides. Its structural motif is found in several active ingredients that control weeds and pests, contributing to increased crop yields and protection against various plant diseases .
Material Science
In material science, this compound’s derivatives are explored for their potential use in creating new materials with unique properties. For example, they can be used in the design of organic semiconductors, which are essential for the development of flexible electronics and solar cells .
Catalysis
6-Amino-3-chloropicolinic acid can act as a ligand in catalysis, forming complexes with metals that catalyze important chemical reactions. These catalysts can be applied in industrial processes to create more efficient and environmentally friendly chemical production methods .
Analytical Chemistry
This compound is also significant in analytical chemistry, where it can be used as a standard or reagent in chromatographic methods to identify and quantify similar compounds in complex mixtures. Its unique spectral properties make it an excellent candidate for such applications .
作用机制
Target of Action
It is known that similar compounds, such as aminoglycosides, bind to the bacterial ribosome .
Mode of Action
Aminoglycosides, which are structurally similar, inhibit protein synthesis by promoting mistranslation and elimination of proofreading
Biochemical Pathways
Aminoglycosides are known to affect protein synthesis pathways . It’s possible that 6-Amino-3-chloropicolinic acid may have a similar effect, but more research is needed to confirm this.
Result of Action
If it acts similarly to aminoglycosides, it may lead to inhibition of protein synthesis, resulting in bacterial cell death .
Action Environment
A study on 6-chloropicolinic acid, a related compound, found that soil temperature was the most important factor influencing its decomposition rate .
属性
IUPAC Name |
6-amino-3-chloropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROKVAZDYGTKHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)



![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)
![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)
![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)





